N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide
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Overview
Description
“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is a chemical compound with the CAS Number: 1156413-23-8 . It has a molecular weight of 247.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10ClNO4S2/c1-7(13(6,10)11)5-2-3-12(8,9)4-5/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular formula of C5H10ClNO4S2 .Scientific Research Applications
Chemical Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds with complex chemical structures, aiming to explore their potential applications in various fields of science. For instance, the development of novel aromatic polyimides involves the synthesis of new diamines and their polymerization with different anhydrides, showcasing the utility of these materials in high-performance applications due to their solubility and thermal stability (Butt et al., 2005).
Biological Evaluation and Applications
Research into the antibacterial properties of synthesized compounds reveals their potential in addressing microbial resistance. A study on the synthesis, molecular docking, and antibacterial evaluation of specific derivatives demonstrates significant minimum inhibitory concentration (MIC) values against certain bacterial strains, indicating their potential as antibacterial agents (Ravichandiran et al., 2015).
Expanding Applications in Science
The exploration of photo-switchable bulk and surface properties in thiol-epoxy networks highlights the innovative applications of chemical compounds in modifying material properties through light exposure, suggesting potential uses in smart materials and surface engineering (Romano et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-5-23-15-10-13(11-16(24-6-2)17(15)25-7-3)18(20)19(4)14-8-9-26(21,22)12-14/h10-11,14H,5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQIBYIRTBAGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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